molecular formula C11H9FN2O2 B2993764 1-(2-Fluorobenzyl)-1H-imidazole-5-carboxylic acid CAS No. 1439897-71-8

1-(2-Fluorobenzyl)-1H-imidazole-5-carboxylic acid

Cat. No. B2993764
CAS RN: 1439897-71-8
M. Wt: 220.203
InChI Key: GXOAKEGAVYDKKE-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-1H-imidazole-5-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of imidazole, which is a heterocyclic organic compound that contains nitrogen in its ring structure. The addition of a fluorobenzyl group to imidazole gives rise to a compound that exhibits unique properties that make it useful in various research applications.

Scientific Research Applications

  • Antihypertensive Effects : A study by Carini et al. (1991) discusses a series of nonpeptide angiotensin II receptor antagonists, including N-(biphenylyl-methyl)imidazoles, which have potent antihypertensive effects upon oral administration. These compounds are structurally different from the typical N-(benzamidobenzyl)imidazoles and show high affinity for the angiotensin II receptor along with good oral antihypertensive potency (Carini et al., 1991).

  • Catalysis in Synthesis of Carboxylic Acid Amides : Bode and Sohn (2007) describe a catalytic method for synthesizing carboxylic acid amides from amines and α-functionalized aldehydes. This method employs a N-heterocyclic carbene catalyst and imidazole, showcasing the importance of imidazole or other N-heterocycles in overcoming imine formation and serving as reactive substrates (Bode & Sohn, 2007).

  • Anti-Inflammatory and Analgesic Activities : Khalifa and Abdelbaky (2008) synthesized a series of imidazole-1-ylacetic acid derivatives, which demonstrated significant anti-inflammatory activity against carrageenan-induced rat paw edema and analgesic activity in albino mice. This indicates the potential of such compounds in the treatment of inflammatory conditions (Khalifa & Abdelbaky, 2008).

  • Structural Studies and Molecular Design : The study by Özbey et al. (2004) on the synthesis and structural elucidation of similar imidazole derivatives highlights the importance of these compounds in understanding molecular interactions and design. Their research involves X-ray crystallography and spectroscopic analysis, which are crucial in the field of material science and chemistry (Özbey et al., 2004).

  • Applications in Metal-Organic Frameworks (MOFs) : Peng et al. (2018) demonstrate the use of imidazole-based ligands in creating lanthanide coordination polymers with significant magnetic and luminescence properties. These properties are essential in the development of new materials with potential applications in sensing, imaging, and data storage (Peng et al., 2018).

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-8(9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOAKEGAVYDKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=C2C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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